molecular formula C13H26N4O B8109775 4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B8109775
M. Wt: 254.37 g/mol
InChI Key: XXGBVFUBNXFGGD-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a complex organic compound belonging to the spirocyclic class of molecules. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This specific compound features a spiro[5.5]undecane core with a triazaspiro moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a reagent that induces ring closure, such as a strong acid or base under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For instance, as a METTL3 inhibitor, it binds to the METTL3/METTL14 protein complex, inhibiting its methyltransferase activity. This affects the methylation of RNA, which plays a crucial role in gene expression regulation. The inhibition of METTL3 can lead to reduced proliferation of cancer cells, making it a promising candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to its specific combination of functional groups and its ability to inhibit METTL3. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O/c1-15(2)8-10-17-11-9-16(3)13(12(17)18)4-6-14-7-5-13/h14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGBVFUBNXFGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C12CCNCC2)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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